Cas no 2011844-28-1 (2-fluoro-2-{spiro2.5octan-6-yl}acetic acid)

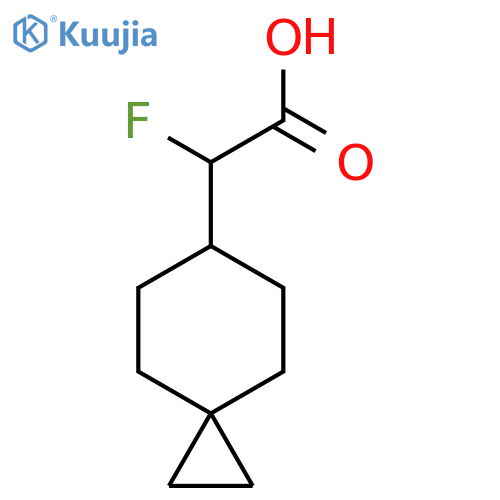

2011844-28-1 structure

商品名:2-fluoro-2-{spiro2.5octan-6-yl}acetic acid

2-fluoro-2-{spiro2.5octan-6-yl}acetic acid 化学的及び物理的性質

名前と識別子

-

- EN300-3159408

- 2-fluoro-2-{spiro[2.5]octan-6-yl}acetic acid

- 2011844-28-1

- 2-fluoro-2-{spiro2.5octan-6-yl}acetic acid

-

- インチ: 1S/C10H15FO2/c11-8(9(12)13)7-1-3-10(4-2-7)5-6-10/h7-8H,1-6H2,(H,12,13)

- InChIKey: HQUHBDNMJYOYPN-UHFFFAOYSA-N

- ほほえんだ: FC(C(=O)O)C1CCC2(CC1)CC2

計算された属性

- せいみつぶんしりょう: 186.10560788g/mol

- どういたいしつりょう: 186.10560788g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 37.3Ų

2-fluoro-2-{spiro2.5octan-6-yl}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3159408-0.25g |

2-fluoro-2-{spiro[2.5]octan-6-yl}acetic acid |

2011844-28-1 | 95.0% | 0.25g |

$1235.0 | 2025-03-19 | |

| Enamine | EN300-3159408-1.0g |

2-fluoro-2-{spiro[2.5]octan-6-yl}acetic acid |

2011844-28-1 | 95.0% | 1.0g |

$1343.0 | 2025-03-19 | |

| Enamine | EN300-3159408-2.5g |

2-fluoro-2-{spiro[2.5]octan-6-yl}acetic acid |

2011844-28-1 | 95.0% | 2.5g |

$2631.0 | 2025-03-19 | |

| Enamine | EN300-3159408-0.5g |

2-fluoro-2-{spiro[2.5]octan-6-yl}acetic acid |

2011844-28-1 | 95.0% | 0.5g |

$1289.0 | 2025-03-19 | |

| Enamine | EN300-3159408-10.0g |

2-fluoro-2-{spiro[2.5]octan-6-yl}acetic acid |

2011844-28-1 | 95.0% | 10.0g |

$5774.0 | 2025-03-19 | |

| Enamine | EN300-3159408-10g |

2-fluoro-2-{spiro[2.5]octan-6-yl}acetic acid |

2011844-28-1 | 10g |

$5774.0 | 2023-09-05 | ||

| Enamine | EN300-3159408-5.0g |

2-fluoro-2-{spiro[2.5]octan-6-yl}acetic acid |

2011844-28-1 | 95.0% | 5.0g |

$3894.0 | 2025-03-19 | |

| Enamine | EN300-3159408-0.1g |

2-fluoro-2-{spiro[2.5]octan-6-yl}acetic acid |

2011844-28-1 | 95.0% | 0.1g |

$1183.0 | 2025-03-19 | |

| Enamine | EN300-3159408-1g |

2-fluoro-2-{spiro[2.5]octan-6-yl}acetic acid |

2011844-28-1 | 1g |

$1343.0 | 2023-09-05 | ||

| Enamine | EN300-3159408-0.05g |

2-fluoro-2-{spiro[2.5]octan-6-yl}acetic acid |

2011844-28-1 | 95.0% | 0.05g |

$1129.0 | 2025-03-19 |

2-fluoro-2-{spiro2.5octan-6-yl}acetic acid 関連文献

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

2011844-28-1 (2-fluoro-2-{spiro2.5octan-6-yl}acetic acid) 関連製品

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 4964-69-6(5-Chloroquinaldine)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量